molecular formula C10H13Cl2FN4 B2935771 [5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride CAS No. 2287311-77-5

[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride

Cat. No.: B2935771
CAS No.: 2287311-77-5
M. Wt: 279.14
InChI Key: YTCCOKDJRUQWSY-UHFFFAOYSA-N
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Description

The compound “[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride” is a chemical compound with a complex structure. It is related to the class of compounds known as pyrazoles . The compound has a molecular weight of 278.16 .


Synthesis Analysis

The synthesis of similar fluorinated pyrazole compounds has been reported in the literature . The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fluorophenyl group, a methyl group, and a triazol group . The InChI code for this compound is 1S/C11H12FN3.2ClH/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8;;/h2-7,11H,13H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Occurrence and Toxicity of Environmental Contaminants

One study focuses on the occurrence, toxicity, and degradation of Triclosan (TCS), a synthetic antibacterial agent used in a wide variety of household and personal care products. This review highlights the environmental persistence of TCS, its detection in various environmental compartments, and its potential transformation into more toxic compounds. The study underscores the importance of understanding the environmental impact and toxicity of synthetic compounds widely used in consumer products (Bedoux et al., 2012).

Pharmacology and Clinical Applications

Another study reviews the pharmacology and clinical applications of Flucytosine (5-FC), an antimycotic compound used in combination therapies to treat severe systemic mycoses. This study illustrates the clinical significance of understanding the pharmacokinetics, toxicity, and drug interactions of therapeutic agents, highlighting the relevance of chemical research in developing effective treatments (Vermes et al., 2000).

Development of Chemosensors

Research on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol showcases the development of sensors for detecting various analytes, including metal ions and neutral molecules. This research demonstrates the potential of chemically synthesized compounds in creating selective and sensitive detection tools for a range of applications (Roy, 2021).

Synthesis and Applications of Chemical Intermediates

A study on the practical synthesis of 2-Fluoro-4-bromobiphenyl discusses an efficient method for producing a key intermediate used in manufacturing anti-inflammatory materials. This research highlights the significance of chemical synthesis techniques in facilitating the production of medically relevant compounds (Qiu et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Properties

IUPAC Name

[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.2ClH/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9;;/h1-4H,5-6,12H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCCOKDJRUQWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NN2)CN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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